molecular formula C11H10Cl2O3 B3149421 Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate CAS No. 672323-07-8

Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate

Cat. No.: B3149421
CAS No.: 672323-07-8
M. Wt: 261.1 g/mol
InChI Key: PQOMOYXXUUJJBW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(2,3-dichlorophenyl)-3-oxopropanoic acid and ethanol.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: 3-(2,3-dichlorophenyl)-3-oxopropanoic acid and ethanol.

    Reduction: 3-(2,3-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of dichlorophenyl-containing compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is primarily related to its ability to undergo hydrolysis and release 3-(2,3-dichlorophenyl)-3-oxopropanoic acid. This acid can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a single chlorine atom at the para position.

    Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure with chlorine atoms at the ortho and para positions.

    Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate: The reduced form of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the ortho and meta positions can lead to distinct electronic and steric effects compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOMOYXXUUJJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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